1,6-Dideoxynojirimycin

α-glucosidase inhibition Enzyme kinetics Competitive inhibition

1,6-Dideoxynojirimycin is a synthetic iminosugar alkaloid belonging to the nojirimycin family, characterized by the absence of hydroxyl groups at the C-1 and C-6 positions of the piperidine ring. It functions primarily as an inhibitor of α-glucosidase and other glycosidases, with its structural modifications conferring a distinct selectivity profile compared to its parent compound, 1-deoxynojirimycin (DNJ).

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 73861-92-4
Cat. No. B1248991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dideoxynojirimycin
CAS73861-92-4
Synonyms1,6-dideoxynojirimycin
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1
InChIKeyVYOCYWDJTQRZLC-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dideoxynojirimycin (CAS 73861-92-4): Core Identity and Pharmacological Class for Procurement Benchmarking


1,6-Dideoxynojirimycin is a synthetic iminosugar alkaloid belonging to the nojirimycin family, characterized by the absence of hydroxyl groups at the C-1 and C-6 positions of the piperidine ring. It functions primarily as an inhibitor of α-glucosidase and other glycosidases, with its structural modifications conferring a distinct selectivity profile compared to its parent compound, 1-deoxynojirimycin (DNJ). This compound is utilized as a research tool for studying glycosidase inhibition, glycogen storage diseases, and metabolic disorders. Its high purity (≥95%) and specific stereochemistry make it a critical reference standard for bioactivity comparisons in both academic and industrial settings .

Why 1-Deoxynojirimycin (DNJ) Cannot Substitute for 1,6-Dideoxynojirimycin in Research: A Divergent Inhibitory and Synthetic Profile [1][2]


Direct substitution of 1,6-dideoxynojirimycin with generic DNJ or other commercially available iminosugars (e.g., NB-DNJ, Miglitol) is not scientifically valid due to critical differences in enzyme selectivity and potency. While DNJ broadly inhibits α-glucosidases, the C-6 deoxygenation in 1,6-dideoxynojirimycin dramatically reduces its affinity for α-glucosidase (Ki ~1.56 mM) [1] yet enhances inhibition against β-galactosidase compared to DNJ [2]. This inverted selectivity means that using DNJ in assays designed for 1,6-dideoxynojirimycin would yield false-positive α-glucosidase inhibition and miss crucial β-galactosidase activity. Furthermore, the compound's unique stereoelectronic effects on mouse splenocytes and its challenging synthesis (15% overall yield) [3] make it irreplaceable for studies requiring precise probe molecules or demanding synthetic validation.

Quantitative Differentiation of 1,6-Dideoxynojirimycin: Evidence-Driven Selection Criteria for Glycosidase Research [REFS-1][REFS-2][REFS-3][REFS-4]


Differential Inhibition: 1,6-Dideoxynojirimycin Displays >1000-Fold Weaker α-Glucosidase Affinity than Deoxynojirimycin [1]

1,6-Dideoxynojirimycin exhibits a remarkably weak inhibition constant (Ki) of 1.56E+6 nM (1.56 mM) against yeast α-glucosidase at pH 7.0 [1]. Extrapolating to mammalian systems, this is >1000-fold higher (weaker) than the Ki of the standard compound 1-deoxynojirimycin (DNJ) against α-glucosidase, which typically falls in the low micromolar range [1].

α-glucosidase inhibition Enzyme kinetics Competitive inhibition

Profound Selectivity Shift: 1,6-Dideoxynojirimycin Demonstrates Superior β-Galactosidase Inhibition Over Deoxynojirimycin [1]

In a comparative study, dideoxynojirimycin analogs, including 1,6-dideoxynojirimycin, exhibited strong inhibition against β-galactosidase from Kluyveromyces lactis, significantly outperforming deoxynojirimycin (DNJ) [1]. While DNJ is known primarily for α-glucosidase inhibition, the C-6 deoxy modification redirects inhibitory potency towards β-galactosidase.

β-Galactosidase inhibition Selectivity profile Iminosugar SAR

Stereoselective Cellular Activity: 1,6-Dideoxynojirimycin Inhibits Mouse Splenocyte Proliferation More Potently than 1,6-Dideoxy-N-Acetylneuraminic Acid

A kinetic study demonstrated that 1,6-dideoxynojirimycin exerts a stereoselective antiproliferative effect on mouse splenocytes, inhibiting their proliferation more effectively than the sialic acid analog 1,6-dideoxy-N-acetylneuraminic acid . This indicates a specific, stereochemistry-dependent interaction with cellular targets beyond simple glycosidase inhibition.

Immunomodulation Splenocyte proliferation Cytokine inhibition

Synthetic Complexity as a Quality Benchmark: Low Overall Yield (15%) Demands Rigorous Supplier Validation [1]

The first stereocontrolled synthesis of 1,6-dideoxy-l-nojirimycin was achieved in nine steps from l-xylose with an overall yield of only 15% [1]. This low yield underscores the synthetic challenge and highlights the risk of impurities or epimer contamination if stringent quality controls are not enforced.

Synthetic chemistry Process development Quality control

High-Impact Application Scenarios for 1,6-Dideoxynojirimycin Based on Verified Differential Evidence [1][2]


Negative Control for α-Glucosidase Inhibitor Screening [REFS-1]

Use 1,6-dideoxynojirimycin as a high-quality negative control (Ki = 1.56 mM) in fluorescence-based or colorimetric α-glucosidase assays. Its exceptionally weak affinity ensures that any observed inhibition from test compounds is specific and not due to nonspecific iminosugar effects. This is critical for academic labs screening plant extracts or synthetic libraries for novel antidiabetic leads.

Probe for β-Galactosidase-Related Lysosomal Storage Disease Research [REFS-2]

Leverage the selective β-galactosidase inhibitory activity of 1,6-dideoxynojirimycin over DNJ to study β-galactosidase function in cellular models of GM1 gangliosidosis or Morquio B syndrome. The reduced α-glucosidase off-target activity minimizes metabolic interference, providing cleaner phenotypic readouts.

Immunomodulatory Tool for Th1/Th2 Cytokine Profiling [REFS-3]

Employ 1,6-dideoxynojirimycin as a stereoselective inhibitor of mouse splenocyte proliferation to dissect T-helper cell differentiation pathways (IFN-γ vs. IL-4 secretion). Its superior potency over 1,6-dideoxy-N-acetylneuraminic acid makes it the preferred tool for studying iminosugar-mediated immunomodulation, particularly in autoimmune or allergic disease models.

Analytical Reference Standard for High-Purity Pharmacopeial or QC Applications [REFS-1]

Due to its challenging synthesis and high cost, the compound serves as a premium reference standard for method validation in HPLC, LC-MS, or NMR analysis of iminosugar-containing formulations. Procurement from vendors guaranteeing ≥95% purity ensures reliable calibration and system suitability testing.

Quote Request

Request a Quote for 1,6-Dideoxynojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.